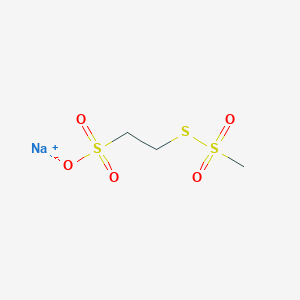

Sodium (2-sulfonatoethyl)methanethiosulfonate

Overview

Description

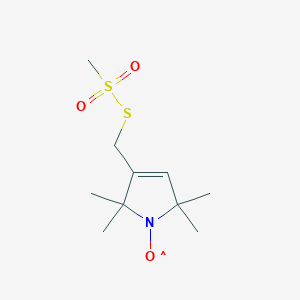

Sodium (2-sulfonatoethyl)methanethiosulfonate, also known as MTSES, is a negatively-charged, membrane impermeant methanethiosulfonate . It is highly reactive with ionized thiolates but not with unionized thiols and, therefore, targets sulfhydryl groups accessible from the aqueous medium . It is used as a probe for GABAA receptor channels .

Synthesis Analysis

Methanethiosulfonates (MTS) are sulfhydryl-reactive compounds that form mixed disulfide linkages and are commonly used to study cysteine residues on proteins .Molecular Structure Analysis

The molecular formula of Sodium (2-sulfonatoethyl)methanethiosulfonate is C3 H7 O5 S3 . Na and its molecular weight is 242.27 .Chemical Reactions Analysis

Sodium (2-sulfonatoethyl)methanethiosulfonate reacts specifically and rapidly with thiols to form mixed disulfides .Physical And Chemical Properties Analysis

The molecular formula of Sodium (2-sulfonatoethyl)methanethiosulfonate is C3 H7 O5 S3 . Na and its molecular weight is 242.27 .Scientific Research Applications

Modulation of BKCa Channels

MTSES is used in the study of large conductance Ca2±activated K+ (BKCa) channels. It has been found that MTSES prevents S-nitroso-L-cysteine activation of BKCa channels in myocytes of the guinea-pig taenia caeca . This suggests that MTSES can modulate the activity of these channels, which play a crucial role in regulating cellular excitability .

Study of Protein Structure

MTSES is a negatively-charged, membrane impermeant MTS. It is highly reactive with ionized thiolates but not with unionized thiols, therefore, it targets sulfhydryl groups accessible from the aqueous medium . This property makes MTSES a useful tool in probing the structural and functional properties of native proteins, particularly those associated with membranes .

Investigation of Ion Channels and Transporters

Due to its reactivity with ionized thiolates, MTSES is used to study ion channels and transporters. It can provide insights into the functional properties of these proteins and their role in various physiological processes .

Cysteine Scanning Mutagenesis

MTSES, along with other charged MTS compounds, is often used in combination with cysteine scanning mutagenesis to study non-cysteine residues . This technique allows researchers to investigate the role of specific amino acids in protein function .

Study of Nitric Oxide Donor

MTSES has been used to study the effects of the nitric oxide (NO) donor, S-nitroso-L-cysteine (NOCys). It was found that pre-exposure of excised membrane patches to MTSES prevented the excitatory actions of NOCys . This suggests that MTSES can be used to study the mechanisms of NO donors .

Research on Cav3.2 Current Inhibition

MTSES has been used in the study of Cav3.2 currents. It was found that two cysteine-modifying agents, MTSES and N-ethylmaleimide, as well as a reactive oxygen species-producing neuropeptide, substance P (SP), inhibit Cav3.2 current to similar degrees . This suggests that MTSES can be used to study the mechanisms of Cav3.2 current inhibition .

Mechanism of Action

Target of Action

Sodium (2-sulfonatoethyl)methanethiosulfonate (MTSES) is a negatively-charged, membrane impermeant MTS . It primarily targets sulfhydryl groups that are accessible from the aqueous medium . These sulfhydryl groups are often found on cysteine residues on proteins .

Mode of Action

This selectivity allows MTSES to form mixed disulfide linkages with the sulfhydryl groups on proteins . This interaction can alter the structural and functional properties of the proteins .

Biochemical Pathways

MTSES is commonly used to study cysteine residues on proteins, particularly those associated with membranes, including channels and transporters . For example, it has been used to prevent S-nitroso-L-cysteine activation of Ca2±activated K+ (BKCa) channels in myocytes .

Result of Action

The action of MTSES can result in changes to the structural and functional properties of proteins . For instance, it has been used to reveal pore residues critical for μ-CTX binding to rat skeletal muscle Na+ channels .

Safety and Hazards

Future Directions

Sodium (2-sulfonatoethyl)methanethiosulfonate is a valuable tool in the study of cysteine residues on proteins, particularly those associated with membranes, including channels and transporters . Its use in combination with cysteine scanning mutagenesis to study non-cysteine residues offers promising future directions .

properties

IUPAC Name |

sodium;2-methylsulfonylsulfanylethanesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H8O5S3.Na/c1-10(4,5)9-2-3-11(6,7)8;/h2-3H2,1H3,(H,6,7,8);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZSYKLNULKPWIX-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)SCCS(=O)(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H7NaO5S3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00393166 | |

| Record name | MTSES | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00393166 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Sodium (2-sulfonatoethyl)methanethiosulfonate | |

CAS RN |

184644-83-5 | |

| Record name | MTSES | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00393166 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

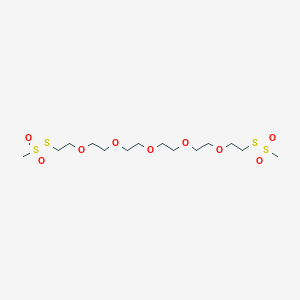

Feasible Synthetic Routes

Q & A

Q1: What is the primary mechanism of action of Sodium (2-sulfonatoethyl)methanethiosulfonate (MTSES)?

A1: MTSES is a negatively charged, membrane-impermeant sulfhydryl-modifying reagent. [, , ] It specifically targets cysteine residues, forming disulfide bonds with the thiol group (-SH) of cysteine. [, , , , , , , , , , , ] This covalent modification can lead to changes in protein conformation and function, making it a valuable tool for studying structure-function relationships in proteins. [, , ]

Q2: How is MTSES used to study protein structure and function?

A2: MTSES is frequently employed in cysteine-scanning mutagenesis (SCAM) studies. [, , , ] Researchers introduce cysteine residues into specific protein regions via mutagenesis, then assess the functional consequences of MTSES modification at those sites. [, , ] This method helps identify cysteine residues crucial for protein function, substrate binding, or interaction with other molecules. [, , , ]

Q3: Can you give some examples of how MTSES has been used to investigate specific proteins?

A3: Certainly. MTSES has illuminated the functional roles of specific cysteine residues in various proteins:

- Organic anion transporting polypeptide 1B1 (OATP1B1): Research showed that MTSES treatment of the OATP1B1 mutant L545C differentially affected the transport of substrates estrone-3-sulfate and estradiol-17β-glucuronide, suggesting L545C's involvement in the binding/translocation pathway of estrone-3-sulfate but not estradiol-17β-glucuronide. []

- Human reduced folate carrier (hRFC): MTSES sensitivity of cysteine mutants in transmembrane domains 4, 5, 7, 8, 10, and 11 of hRFC pointed to their role in forming the substrate-binding cavity. []

- Yeast mitochondrial citrate transport protein (CTP): MTSES inhibition of CTP mutants, coupled with citrate protection studies, identified residues in transmembrane domain III involved in substrate translocation. []

- Human erythrocyte anion exchange protein (AE1): Only mutants with cysteine substitutions at positions S852 and A858 were inhibited by MTSES, indicating their potential location within the pore-lining region of AE1. []

- P-glycoprotein (P-gp): MTSES modification of the verapamil-binding site mutant I306C(TM5) in P-gp reduced verapamil affinity, suggesting the drug-binding pocket's accessibility to water. []

Q4: Is MTSES modification always inhibitory to protein function?

A4: Not necessarily. While MTSES modification often inhibits protein function, it can also enhance activity depending on the protein and the specific cysteine residue targeted. For instance, MTSES treatment rescued the acid pH-stimulated sulfate uptake of the AE1 R730C mutant, which is associated with overhydrated cation leak stomatocytosis. []

Q5: How does the membrane impermeability of MTSES factor into its applications?

A5: The membrane impermeability of MTSES makes it a valuable tool for probing the accessibility of cysteine residues from the extracellular environment. [, , ] By comparing the effects of MTSES on intact cells versus permeabilized cells or membrane vesicles, researchers can deduce the membrane topology of proteins and identify residues facing the extracellular space. [, ]

Q6: Can the effects of MTSES be reversed?

A6: Yes, the effects of MTSES modification can often be reversed by reducing agents such as dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP), which cleave the disulfide bond formed between MTSES and the cysteine thiol group. []

Q7: What are the limitations of using MTSES in studying protein structure and function?

A7: Despite its utility, MTSES has some limitations.

- It requires the presence of a cysteine residue at the site of interest. [, , ]

- Not all cysteine residues are equally accessible to MTSES modification, potentially leading to false negatives. []

- MTSES modification can sometimes cause non-specific effects. []

Q8: Are there any computational approaches used to study MTSES interactions?

A8: Yes, computational techniques like molecular modeling and simulations can complement experimental data from MTSES studies. [, ] These methods help visualize potential MTSES binding sites, predict conformational changes upon modification, and provide insights into the mechanisms underlying MTSES-induced functional alterations.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[2-Ethoxy-3-(octadecanoylamino)propyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B13804.png)